molecular formula C34H36F6N4O7 B10856426 SARS-CoV-2 3CLP and CoV inhibitor 15h

SARS-CoV-2 3CLP and CoV inhibitor 15h

Cat. No.: B10856426
M. Wt: 726.7 g/mol
InChI Key: PKJWLVLOGHATRZ-NWVWQQAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of compound 6 [WO2022133588] involves a series of synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2022133588. Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Compound 6 [WO2022133588] undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 6 [WO2022133588] has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It is used to study the inhibition of coronavirus main protease (Mpro), which is a key enzyme in the replication of the virus.

    Medicine: It has potential therapeutic applications in the treatment of COVID-19 and other viral infections.

    Industry: It is used in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of compound 6 [WO2022133588] involves the inhibition of the coronavirus main protease (Mpro). This enzyme is essential for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .

Comparison with Similar Compounds

Compound 6 [WO2022133588] can be compared with other similar compounds that inhibit the coronavirus main protease (Mpro). Some of these similar compounds include:

The uniqueness of compound 6 [WO2022133588] lies in its specific chemical structure and its high potency as an Mpro inhibitor .

Properties

Molecular Formula

C34H36F6N4O7

Molecular Weight

726.7 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1

InChI Key

PKJWLVLOGHATRZ-NWVWQQAFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC

Origin of Product

United States

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